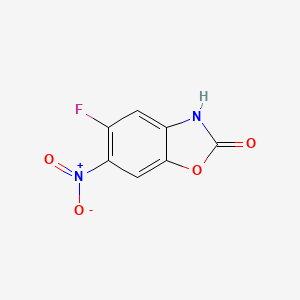

5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Description

Properties

IUPAC Name |

5-fluoro-6-nitro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O4/c8-3-1-4-6(14-7(11)9-4)2-5(3)10(12)13/h1-2H,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLSATYIXHNQKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)[N+](=O)[O-])OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one typically involves the nitration of 5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction mixture is maintained at a specific temperature to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 5-Fluoro-6-amino-2,3-dihydro-1,3-benzoxazol-2-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares 5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one with structurally related benzoxazolone derivatives, focusing on substituent effects, synthesis, and physical properties.

Substituent Variations and Structural Analogues

Table 1: Structural Comparison of Benzoxazolone Derivatives

Physical Properties

Table 2: Physical Property Comparison

The higher melting point of 3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one (240–245°C) compared to the unnamed derivative (175–181°C) suggests that nitro groups enhance crystallinity and thermal stability .

Electronic and Reactivity Differences

- Nitro vs. In contrast, the methoxy group (OCH₃) in 5-chloro-6-methoxy-2,3-dihydro-1,3-benzoxazol-2-one is electron-donating, which may stabilize the ring system but reduce reactivity .

- Halogen Effects : Fluorine at position 5 (target compound) offers stronger electronegativity and metabolic resistance compared to bromine (5-Bromo-6-fluoro derivative) or chlorine (5-chloro-6-nitro-2-amine), influencing bioavailability and binding interactions .

Biological Activity

5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one (CAS Number: 132667-24-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C7H3FN2O4

- Molecular Weight : 198.11 g/mol

- Purity : Standard purity is reported at 95% in commercial sources .

Biological Activity Overview

The biological activity of 5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one has been investigated in various studies, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including 5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one, exhibit selective antibacterial activity against Gram-positive bacteria. In a study involving a series of benzoxazole derivatives, it was found that some compounds showed significant activity against Bacillus subtilis while demonstrating lower efficacy against Escherichia coli .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 5-Fluoro-6-nitro derivative | X | Bacillus subtilis |

| Other derivatives | Y | E. coli |

Note: Specific MIC values for the compound are not provided in the source material and should be determined through experimental studies.

Anticancer Activity

The cytotoxic effects of benzoxazole derivatives have been extensively studied, revealing promising results against various cancer cell lines. For instance, compounds based on the benzoxazole framework have shown cytotoxicity towards breast cancer cells (MCF-7), lung cancer cells (A549), and others . The structure–activity relationship (SAR) analysis suggests that modifications to the benzoxazole structure can enhance its anticancer properties.

Table 2: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF-7 | 5-Fluoro derivative | Z |

| A549 | Other derivatives | W |

Note: Specific IC50 values need to be experimentally determined.

Case Study 1: Antimicrobial Screening

In a screening study involving multiple benzoxazole derivatives, it was observed that certain substitutions on the benzoxazole ring significantly affected antimicrobial potency. For example, compounds with electron-donating groups showed enhanced activity against Bacillus subtilis, while those with electron-withdrawing groups were less effective .

Case Study 2: Anticancer Efficacy

Another study highlighted the potential of benzoxazole derivatives in targeting specific cancer types. Compounds demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting their potential as therapeutic agents with reduced side effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one, and how are intermediates characterized?

- Methodological Answer : A common approach involves multi-step synthesis starting with fluorinated phenol derivatives. For example, nitration and cyclization reactions are critical. In analogous benzoxazole syntheses, intermediates like nitro-phenol derivatives are generated using indium powder and acetic acid under reflux in benzene, followed by cyclization with trimethyl orthoacetate . Characterization typically employs 1H/13C-NMR to confirm aromatic proton environments and nitro/fluoro substituents, mass spectrometry (MS) for molecular weight validation, and elemental analysis to verify purity .

Q. Which spectroscopic techniques are essential for confirming the structure of 5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one?

- Methodological Answer :

- 1H/13C-NMR : Identifies fluorine coupling patterns (e.g., splitting due to adjacent nitro groups) and confirms the benzoxazole ring structure.

- FT-IR : Detects C-F (~1250 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretching vibrations.

- High-Resolution MS (HRMS) : Validates the molecular formula (e.g., C₇H₄FN₂O₃).

- X-ray crystallography (if crystals are obtainable) resolves regiochemistry of nitro and fluoro groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the nitration step of benzoxazole precursors?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance nitration efficiency compared to benzene, as seen in related benzimidazole syntheses .

- Catalyst Screening : Evaluate Lewis acids (e.g., FeCl₃) or Brønsted acids (H₂SO₄) to improve electrophilic nitration.

- Temperature Control : Gradual heating (e.g., 80–120°C) prevents side reactions like over-nitration.

- In Situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time dynamically .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Repeat Experiments : Confirm reproducibility under inert atmospheres (e.g., N₂) to rule out oxidation artifacts.

- Alternative Techniques : Employ 2D NMR (COSY, HSQC) to assign ambiguous peaks or X-ray crystallography to resolve positional isomerism.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for proposed structures .

Q. What strategies mitigate degradation of 5-Fluoro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one under acidic/basic conditions?

- Methodological Answer :

- Stability Screening : Expose the compound to pH gradients (1–14) and monitor via HPLC for decomposition products.

- Protective Group Chemistry : Introduce acid-labile protecting groups (e.g., tert-butoxycarbonyl) to sensitive sites during synthesis.

- Formulation Studies : Encapsulate the compound in cyclodextrins or liposomes to enhance stability in biological assays .

Q. How does solvent polarity influence regioselectivity in the cyclization step of benzoxazole formation?

- Methodological Answer :

- Polar Solvents (DMF, DMSO) : Favor intramolecular cyclization via stabilization of transition states with high dipole moments.

- Nonpolar Solvents (Benzene, Toluene) : May reduce side reactions but require longer reflux times.

- Empirical Testing : Compare reaction outcomes in solvents of varying polarity (e.g., dielectric constants) and track yields/impurities via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.